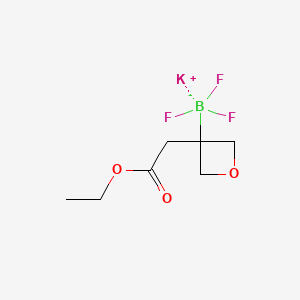
Potassium (3-(2-ethoxy-2-oxoethyl)oxetan-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide typically involves the reaction of an oxetane derivative with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.
Scientific Research Applications
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oxetane ring and the ethoxy group.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the oxetane and ethoxy groups.
Potassium [3-(2-hydroxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is unique due to the presence of the oxetane ring and the ethoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H11BF3KO3 |
|---|---|
Molecular Weight |
250.07 g/mol |
IUPAC Name |
potassium;[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O3.K/c1-2-14-6(12)3-7(4-13-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
UQCQRPXMDXWCKJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(COC1)CC(=O)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















